molecular formula C6H8O2 B12556537 Cyclohexadienediol CAS No. 155645-91-3

Cyclohexadienediol

Cat. No.: B12556537
CAS No.: 155645-91-3
M. Wt: 112.13 g/mol
InChI Key: QPBQEXGQGCAOKS-UHFFFAOYSA-N
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Description

Cyclohexadienediol is a chemical compound characterized by a cyclohexadiene ring with two hydroxyl groups attached. This compound is notable for its role in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexadienediol can be synthesized through several methods. One common approach involves the biotransformation of aromatic compounds using dioxygenase enzymes. This method is advantageous due to its enantioselectivity, producing enantiopure cyclohexadienediols . Another method involves the catalytic reduction of lignin-derived compounds, such as 2,6-dimethoxybenzoquinone, using catalysts like RANEY® nickel .

Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and environmental compatibility. The use of microbial strains, such as Pseudomonas putida, to convert benzene into this compound is a notable example .

Chemical Reactions Analysis

Types of Reactions: Cyclohexadienediol undergoes various chemical reactions, including:

    Oxidation: Conversion to cyclohexadienone using oxidizing agents.

    Reduction: Reduction to cyclohexanol using reducing agents.

    Substitution: Halogenation to form halogenated cyclohexadienediols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Cyclohexadienone.

    Reduction: Cyclohexanol.

    Substitution: Halogenated cyclohexadienediols.

Mechanism of Action

The mechanism of action of cyclohexadienediol involves its interaction with specific enzymes and molecular targets. For instance, in microbial biotransformation, this compound is produced through the action of dioxygenase enzymes on aromatic compounds . These enzymes introduce hydroxyl groups into the aromatic ring, resulting in the formation of this compound.

Comparison with Similar Compounds

Cyclohexadienediol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its dual hydroxyl groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

cyclohexa-2,4-diene-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)4-2-1-3-5-6/h1-4,7-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBQEXGQGCAOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CC1(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627267
Record name Cyclohexa-2,4-diene-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155645-91-3
Record name Cyclohexa-2,4-diene-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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